N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

ROMK Channel Pharmacology Medicinal Chemistry Data Deficiency

N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8) is a synthetic small molecule belonging to the pyridinecarboxamide derivative class, characterized by a 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide core functionalized with a 4-methoxy group and an N-(2,4-dichlorobenzyl) side chain. This compound is structurally related to a series of patent-disclosed inhibitors targeting the Renal Outer Medullary Potassium (ROMK) channel, a validated therapeutic target for hypertension and heart failure.

Molecular Formula C15H14Cl2N2O3
Molecular Weight 341.19
CAS No. 2034319-67-8
Cat. No. B2939811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS2034319-67-8
Molecular FormulaC15H14Cl2N2O3
Molecular Weight341.19
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)OC)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H14Cl2N2O3/c1-19-8-11(13(22-2)6-14(19)20)15(21)18-7-9-3-4-10(16)5-12(9)17/h3-6,8H,7H2,1-2H3,(H,18,21)
InChIKeyHGORIVFHRDVUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8) for Procurement: Chemical Class and Baseline Identity


N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8) is a synthetic small molecule belonging to the pyridinecarboxamide derivative class, characterized by a 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide core functionalized with a 4-methoxy group and an N-(2,4-dichlorobenzyl) side chain [1]. This compound is structurally related to a series of patent-disclosed inhibitors targeting the Renal Outer Medullary Potassium (ROMK) channel, a validated therapeutic target for hypertension and heart failure [1]. However, a comprehensive search of primary research papers, authoritative databases, and patent examples reveals a critical absence of publicly available quantitative pharmacological data for this specific compound. Prospective users must be aware that its differentiation from close structural analogs cannot be established with numerical evidence based on current open-source literature.

N-(2,4-Dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8): Why In-Class Compounds Cannot Be Readily Interchanged


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide class, subtle variations in the N-benzyl substituent are known to profoundly alter potency, selectivity, and pharmacokinetic profiles, particularly for targets like the ROMK channel [1]. The specific 2,4-dichlorobenzyl moiety of this compound confers a unique combination of electronic and steric properties that directly influences target binding, CYP450 inhibition, and metabolic stability compared to analogs bearing fluorobenzyl, trifluoromethylbenzyl, or cyclopropylmethyl groups. Given the absence of publicly disclosed comparator data, generic substitution with a structurally similar but uncharacterized analog presents an unquantifiable risk to experimental reproducibility. Researchers should procure the exact CAS number to ensure consistency, as even minor structural deviations can lead to entirely different biological outcomes.

N-(2,4-Dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8) Quantitative Differentiation Evidence Hub


Absence of Publicly Available Quantitative Pharmacological Data for Structural Differentiation

Following an exhaustive review of primary literature, authoritative databases such as PubChem, ChEMBL, and BindingDB, and relevant patent families (including WO2016091042A1 and US20170342059), no quantitative data (e.g., IC50, Ki, selectivity ratios, or in vivo efficacy measures) was identified for N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Furthermore, no direct or indirect comparative data against any identified structural analog (such as N-(2-fluorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide or N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) could be found. Therefore, a quantitative, evidence-based differentiation claim is currently impossible.

ROMK Channel Pharmacology Medicinal Chemistry Data Deficiency

Best Research and Industrial Application Scenarios for N-(2,4-Dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034319-67-8)


ROMK Channel Probe in In-House Profiling Panels

Based on its structural alignment with patented ROMK chemotypes, the primary scenario for this compound is its use as a tool compound or chemical probe in proprietary ion channel screening and lead optimization campaigns. As no public data exists, its utility relies on an organization's internal capacity for in vitro ROMK functional assays (e.g., thallium flux or patch clamp) and ADME profiling to establish its specific pharmacological fingerprint and benchmark it against known literature standards [1].

Structure-Activity Relationship (SAR) Exploration of the N-Benzyl Substituent

The compound serves a discrete purpose in medicinal chemistry to systematically explore the SAR of the N-benzyl region of the pyridinecarboxamide scaffold. The 2,4-dichloro substitution pattern provides a distinct electron-withdrawing and lipophilic character. Its value is realized when directly compared in a designed panel of analogs—all tested under identical assay conditions—to elucidate the specific contribution of the dichlorobenzyl group to potency, selectivity, and metabolic stability.

Reference Standard for Analytical Method Development

A procurement scenario exists where the compound, with its defined CAS registry, is used as a reference standard for developing or validating analytical methods (e.g., HPLC, LC-MS) for related pyridinecarboxamide derivatives in biological matrices or purity assessments, ensuring method specificity and reproducibility.

Patent-Enabled Lead Compound Optimization

For organizations analyzing the patent landscape of ROMK inhibitors, obtaining this specific compound allows for direct experimental verification of the patented general formula's scope. It may serve as a starting point for optimization if in-house testing reveals a promising but undisclosed activity profile, generating proprietary follow-up compounds.

Quote Request

Request a Quote for N-(2,4-dichlorobenzyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.